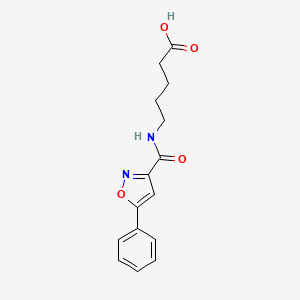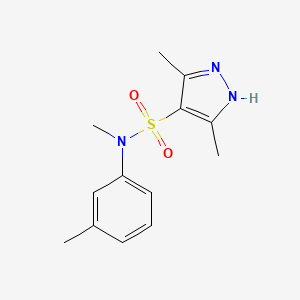
methyl 3-(1H-pyrazole-5-carbonylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(1H-pyrazole-5-carbonylamino)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPB and has been synthesized using different methods. The purpose of
Mechanism of Action
The mechanism of action of MPB is not fully understood. However, it has been suggested that MPB exerts its effects by inhibiting the activity of certain enzymes and signaling pathways. MPB has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) signaling pathway. MPB has also been found to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
MPB has been found to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). MPB has also been found to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). MPB has been found to have a protective effect on the liver and kidneys and reduce the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Advantages and Limitations for Lab Experiments
MPB has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. MPB is also relatively inexpensive compared to other compounds used in scientific research. However, there are also some limitations to the use of MPB in lab experiments. MPB has low solubility in water, which can limit its use in certain experiments. MPB can also exhibit non-specific binding to proteins, which can affect the interpretation of results.
Future Directions
There are several future directions for the study of MPB. One direction is to investigate the potential use of MPB as a therapeutic agent for the treatment of various diseases such as cancer, neurological disorders, and inflammatory diseases. Another direction is to investigate the mechanism of action of MPB and its interactions with other signaling pathways. Further studies are also needed to investigate the pharmacokinetics and pharmacodynamics of MPB and its potential toxicity in vivo.
Conclusion:
Methyl 3-(1H-pyrazole-5-carbonylamino)benzoate is a chemical compound that has potential applications in various fields of scientific research. It can be synthesized using different methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. MPB has also been studied for its potential use as a diagnostic tool for cancer and its neuroprotective effects. However, further studies are needed to investigate the mechanism of action of MPB and its potential use as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
MPB can be synthesized using different methods. One of the methods involves the reaction of 3-amino benzoic acid with methyl chloroformate in the presence of triethylamine and pyrazole-5-carboxamide. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. Another method involves the reaction of 3-nitro benzoic acid with methyl chloroformate in the presence of pyrazole-5-carboxamide. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.
Scientific Research Applications
MPB has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. MPB has also been studied for its potential use as a diagnostic tool for cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. MPB has also been studied for its neuroprotective effects and its potential use in the treatment of neurological disorders.
properties
IUPAC Name |
methyl 3-(1H-pyrazole-5-carbonylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-18-12(17)8-3-2-4-9(7-8)14-11(16)10-5-6-13-15-10/h2-7H,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXXBHLOWHOBWGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(1H-pyrazole-5-carbonylamino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(5-Methylthiophene-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590305.png)
![2-[(2-methoxy-N-methylanilino)methyl]furan-3-carboxylic acid](/img/structure/B7590315.png)

![5-[(2-methoxy-N-methylanilino)methyl]-3-methylfuran-2-carboxylic acid](/img/structure/B7590324.png)
![5-[(2,5-Difluorobenzoyl)amino]pentanoic acid](/img/structure/B7590331.png)
![4-[[4-(Dimethylamino)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B7590337.png)
![1-[4-(Propan-2-yloxymethyl)benzoyl]-1,4-diazepan-5-one](/img/structure/B7590346.png)
![4-[(4-Fluorophenyl)-methylcarbamoyl]benzoic acid](/img/structure/B7590350.png)
![2-[3-[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590368.png)
![2-[3-[(2,4-Dimethyl-1,3-thiazole-5-carbonyl)amino]phenyl]acetic acid](/img/structure/B7590374.png)


![3-[(2-Fluorophenyl)methyl-propan-2-ylamino]propan-1-ol](/img/structure/B7590406.png)
![1-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)-2-methoxyethanone](/img/structure/B7590409.png)